molecular formula C17H16O4 B106563 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde CAS No. 17954-12-0

2-[3-(2-Formylphenoxy)propoxy]benzaldehyde

Cat. No. B106563
CAS RN: 17954-12-0
M. Wt: 284.31 g/mol
InChI Key: QZBZYBGWXUQJMT-UHFFFAOYSA-N
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Description

“2-[3-(2-Formylphenoxy)propoxy]benzaldehyde” is a chemical compound . It is also known as (2,2’- (1,3-Propanediyldioxy)bisbenzaldehyde) .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an imine gel was developed from tetra-aldehyde 4-{2,2-bis[(4-formylphenoxy)methyl]-3-(4-formylphenoxy)propoxy}benzaldehyde (A4) and 3,3′-dihydroxybenzidine (B2) based on dynamic covalent chemistry .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For example, the structure of Benzaldehyde, 3- (4-methoxyphenoxy)- has been made available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a series of 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues has been synthesized in good yield by the click reaction between 4-O-propargylated benzaldehyde and various organic bromides/azides .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, 4,4’- (Propane-1,3-diylbis (oxy))dibenzaldehyde has a molecular weight of 284.31 .

Scientific Research Applications

Capped-porphyrin Precursors

  • 2-[3-(tosyloxy)propoxy]benzaldehyde, a related compound, was studied for its crystalline state and structural properties. This research is significant for the synthesis of complex organic compounds like porphyrin precursors (Jene, Ibers, Cooke, & Chan, 1999).

Mn(II) and Cd(II) Macrocyclic Schiff Base Complexes

Palladium Catalysed Hydrodeoxygenation

  • A study on the catalytic conversion of 2-hydroxybenzaldehyde over a palladium surface using density functional theory provides insights into the chemical properties and potential applications in catalysis and reaction engineering (Verma & Kishore, 2017).

Benzaldehyde Reduction on Metal Oxides

Enzyme Catalysed Asymmetric C–C-bond Formation

  • Benzaldehyde derivatives are used in enzyme-catalyzed reactions for asymmetric synthesis, indicating their importance in biochemistry and pharmaceutical research (Kühl, Zehentgruber, Pohl, Müller, & Lütz, 2007).

Schiff Bases Synthesis

properties

IUPAC Name

2-[3-(2-formylphenoxy)propoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c18-12-14-6-1-3-8-16(14)20-10-5-11-21-17-9-4-2-7-15(17)13-19/h1-4,6-9,12-13H,5,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBZYBGWXUQJMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCCCOC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390784
Record name 2-[3-(2-formylphenoxy)propoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(2-Formylphenoxy)propoxy]benzaldehyde

CAS RN

17954-12-0
Record name 1,3-Bis(2-formylphenoxy)propane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17954-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-(2-formylphenoxy)propoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
SAH Yazdi, N Ferdosi, S Feizypoor, M Pirouzmand - sid.ir
Background: The synthesis and coordination chemistry of asymmetric ligands containing both thiosemicarbazone and additional donors has been very little investigated as ligand …
Number of citations: 2 www.sid.ir
SAH Yazdi, S Feizypoor, N Ferdosi, A akbar Khandar - sid.ir
Background: Thiosemicarbazones coordination chemistry was initially explored during the early sixties. They (R1R2C2= N3-N2 (H)-C1 (= S) N1 R3R4) constitute an important class of N…
Number of citations: 2 www.sid.ir
R Golbedaghi, S Salehzadeh, H Keypour… - Polyhedron, 2010 - Elsevier
The cyclocondensation reaction of N-(2-pyridylmethyl)-N-(2-aminoethyl)-1,2-diaminoethane, L 22py , with both 2-[2-(2-formyl phenoxy)ethoxy] benzaldehyde and 2-[3-(2-formyl phenoxy…
Number of citations: 19 www.sciencedirect.com
SA Hosseini-Yazdi, S Hosseinpour, AA Khandar… - Transition Metal …, 2016 - Springer
Two new bis(thiosemicarbazone) ligands having a halogen substituent on the non-coordinating phenyl rings, namely 2-[1-(2-{3-[2-({2-[(4-bromoanilino)carbothioyl]hydrazono} methyl)…
Number of citations: 12 link.springer.com
SA Hosseini-Yazdi, P Samadzadeh-Aghdam… - Polyhedron, 2014 - Elsevier
The synthesis and characterization of two new N 2 O 4 donor type ligands, 2-{[(2-{3-[2-({[(2-hydroxyphenyl)methylidene]amino}methyl)phenoxy]propoxy}benzyl)imino]methyl}phenol (H …
Number of citations: 22 www.sciencedirect.com
SA Hosseini-Yazdi, P Samadzadeh-Aghdam… - Polyhedron, 2018 - Elsevier
Two new bis(thiosemicarbazone) ligands 2-[1-(2-{3-[2-({2[(methyl)carbothioyl]hydrazono}-methyl)phenoxy]propoxy}phenyl)methylidene]-N 1 -(methyl)-1-hydrazinecarbothiamide (H 2 L5…
Number of citations: 6 www.sciencedirect.com
SA Hosseini-Yazdi, S Hosseinpour, AA Khandar… - Inorganica Chimica …, 2015 - Elsevier
Two new bis(thiosemicarbazone) ligands 2-[1-(2-{3-[2-({2-[(4-chloroanilino)carbothioyl]hydrazono}methyl)phenoxy]propoxy}phenyl)methylidene]-N 1 -(4-chlorophenyl)-1-…
Number of citations: 30 www.sciencedirect.com
J Courmarcel - 2003 - dial.uclouvain.be
Ce travail aborde l'étude d'oxo radicaux anions générés par des complexes de titane à basse valence ainsi que le contrôle stéréochimique lors de la formation de liaisons carbone …
Number of citations: 2 dial.uclouvain.be

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